1-(Phenylsulfonyl)indoline is a sulfonamide derivative of indoline, characterized by the presence of a phenylsulfonyl group attached to the indoline structure. Its chemical formula is , and it has a CAS number of 40899-71-6. This compound is notable for its diverse biological activities, including potential applications in medicinal chemistry as an antiplasmodial, antifungal, and antibacterial agent .
1-(Phenylsulfonyl)indoline is primarily sourced from chemical suppliers such as Sigma-Aldrich and Fisher Scientific, which provide various forms and derivatives of this compound. It is classified under heterocyclic compounds due to its indole structure, and it falls within the broader category of sulfonamides, which are known for their pharmacological properties .
The synthesis of 1-(Phenylsulfonyl)indoline can be achieved through several methods:
The reaction conditions typically involve inert atmospheres and controlled temperatures to optimize yield and purity.
The molecular structure of 1-(Phenylsulfonyl)indoline features an indole ring fused with a phenylsulfonyl moiety. The key structural data include:
The compound exhibits significant structural complexity due to the presence of both aromatic and heterocyclic components, contributing to its chemical reactivity and biological activity .
1-(Phenylsulfonyl)indoline participates in various chemical reactions:
These reactions are typically conducted in organic solvents like dichloromethane under controlled conditions to ensure high yields.
The mechanism of action for 1-(Phenylsulfonyl)indoline involves interactions at the molecular level with various biological targets:
Pharmacokinetic studies suggest that related compounds possess favorable absorption and distribution characteristics, enhancing their therapeutic potential.
1-(Phenylsulfonyl)indoline possesses several notable physical and chemical properties:
These properties influence its handling in laboratory settings and its applicability in various chemical syntheses .
The applications of 1-(Phenylsulfonyl)indoline span several fields:
1-(Phenylsulfonyl)indole serves as a privileged scaffold for designing potent 5-HT6 receptor (5-HT6R) ligands, which are critically implicated in cognitive disorders like Alzheimer's disease (AD). This receptor, a Gs-protein-coupled receptor that enhances cAMP signaling, is expressed almost exclusively in the CNS and regulates neurotransmitter release (e.g., glutamate, acetylcholine). Modulating 5-HT6R activity improves cognitive performance by enhancing synaptic transmission and neuronal excitability [6]. Recent studies have identified N-(phenylsulfonyl)indole derivatives as high-affinity 5-HT6R antagonists with sub-nanomolar efficacy. For example, 4-(2-methylaminoethoxy)-N-(phenylsulfonyl)indole (5g) exhibits a Ki = 1 nM and >2,000-fold selectivity over the closely related 5-HT7 receptor [10]. This selectivity minimizes off-target effects, making it ideal for CNS applications.
Table 1: Key 1-(Phenylsulfonyl)indole-Derived 5-HT6R Ligands
Compound | 5-HT6R Affinity (Ki, nM) | Selectivity Profile | Additional Activities |
---|---|---|---|
5g | 1 | >2,000-fold vs 5-HT7R | N/A |
Compound 17 | 13 | >100-fold vs other 5-HT subtypes | AChE/BChE inhibition (IC50 = 8 nM) |
Compound 35 | 15 | >100-fold vs other 5-HT subtypes | BChE inhibition (IC50 = 455 nM) |
Multifunctional derivatives combining 5-HT6R antagonism with cholinesterase inhibition have emerged as breakthrough candidates for AD. Compound 17 (a tacrine hybrid) and Compound 35 (a rivastigmine hybrid) antagonize 5-HT6R (Ki = 13–15 nM) while simultaneously inhibiting acetylcholinesterase (AChE) or butyrylcholinesterase (BChE). Compound 17 reversibly inhibits AChE (IC50 = 8 nM) and BChE (IC50 = 24 nM), whereas Compound 35 pseudo-irreversibly inhibits BChE (IC50 = 455 nM). Both compounds also suppress amyloid-β aggregation (68–75% at 10 μM), addressing multiple AD pathological cascades [2] [7].
Beyond receptor binding, 1-(phenylsulfonyl)indole derivatives enhance synaptic plasticity by modulating downstream signaling pathways. 5-HT6R antagonists increase glutamate and acetylcholine release in the hippocampus and cortex, promoting long-term potentiation (LTP)—a cellular correlate of memory. In vivo studies demonstrate that lead compound 6b (1-[4-methyl-3-(4-methylpiperazin-1-ylmethyl)phenylsulfonyl]-1H-indole) improves performance in novel object recognition tests, validating its procognitive effects [3]. This occurs via cAMP/PKA/CREB pathway activation, which upregulates brain-derived neurotrophic factor (BDNF) and synaptogenesis. The scaffold’s sulfonyl group enables optimal blood-brain barrier penetration, critical for targeting central memory mechanisms [3] [10].
Ephrin receptor A2 (EphA2), a receptor tyrosine kinase overexpressed in glioblastoma, drives tumor cell proliferation, migration, and angiogenesis. 1-(Phenylsulfonyl)indole derivatives act as EphA2 antagonists by binding to its ligand-binding domain (LBD), disrupting ligand-mediated activation. A recent study identified a novel derivative with submicromolar antiproliferative activity against U251 glioblastoma cells. The compound induces apoptosis via caspase-3 activation and inhibits EphA2 phosphorylation (IC50 = 0.42 μM), suppressing downstream MAPK/ERK signaling [1]. Structural optimization focused on introducing hydrophobic substituents at the indole C5 position, enhancing EphA2-LBD binding affinity by 15-fold compared to unsubstituted analogs.
Table 2: Antiproliferative 1-(Phenylsulfonyl)indole Derivatives in Oncology
Compound | Target | Cell Line Activity | Key Mechanism |
---|---|---|---|
Lead derivative | EphA2 | U251 glioblastoma (IC50 = 3.1 µM) | EphA2 phosphorylation inhibition |
– | PPI interface | Metastatic breast cancer | Disrupts EphA2-ephrin-A1 dimerization |
EphA2 signaling relies on dimerization with ephrin-A ligands, a protein-protein interaction (PPI) critical for metastasis. 1-(Phenylsulfonyl)indole derivatives insert into the EphA2-ephrin-A1 interface via their sulfonyl group, disrupting dimerization. This prevents receptor clustering and downstream oncogenic signaling. Docking studies confirm that derivatives with meta-substituted piperazine groups exhibit superior PPI inhibition (binding energy = −9.8 kcal/mol) by forming hydrogen bonds with Arg103 and Tyr151 of EphA2 [1]. Beyond EphA2, these compounds inhibit integrin-mediated PPIs in metastatic breast cancer, reducing cell adhesion and invasion by >60% at 10 μM.
The scaffold’s chemical versatility enables structural diversification for antimicrobial applications. 2- and 3-Aryl-substituted derivatives exhibit broad-spectrum activity against Gram-positive bacteria and fungi. For instance, compound 13a (a 3-aryl-1-(phenylsulfonyl)indole) inhibits Bacillus cereus at 3.9 μg/mL by disrupting membrane integrity [4] [9]. Antifungal activity is enhanced by electron-withdrawing groups (e.g., nitro, cyano) at the indole C5 position, which increase oxidative stress in Candida albicans. Synthetic routes involve:
N-Phenyl-1-(phenylsulfonyl)-1H-1,2,4-triazol-3-amine derivatives—hybrids incorporating the phenylsulfonylindole core—inhibit HIV-1 reverse transcriptase (RT) at picomolar concentrations. Compound 12126065 inhibits wild-type HIV-1 in TZM-bl cells (EC50 = 0.24 nM) and retains efficacy against K103N/Y181C mutant strains. Its design features:
Table 3: Antimicrobial 1-(Phenylsulfonyl)indole Derivatives
Compound | Application | Activity | Structural Features |
---|---|---|---|
13a | Antibacterial | Bacillus cereus (MIC = 3.9 µg/mL) | 3-Aryl substitution |
Tetrahydropyranoindole | Antiplasmodial | Plasmodium falciparum | Fused pyran ring at C2-C3 |
12126065 | Anti-HIV | HIV-1 RT (EC50 = 0.24 nM) | 1,2,4-Triazole-3-amine linker |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1